Whitepaper: Pharmacological Profiling and Therapeutic Target Validation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane
Whitepaper: Pharmacological Profiling and Therapeutic Target Validation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane
Executive Summary
The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a basic 1,4-diazepane (homopiperazine) ring with a lipophilic, metabolically shielded (1-fluorocyclohexyl)methyl moiety, this structure is primed for central nervous system (CNS) penetration. This in-depth technical guide establishes the molecular rationale for its primary therapeutic targets—specifically the Serotonin (5-HT) receptors and the Sigma-1 receptor (σ1R) —and provides self-validating experimental protocols for drug development professionals to evaluate its efficacy.
Molecular Rationale & Pharmacophore Analysis
To understand the therapeutic potential of this compound, we must deconstruct its structural causality:
-
The 1,4-Diazepane Core: The homopiperazine ring contains a secondary basic aliphatic amine (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated, enabling it to form a critical electrostatic salt bridge with conserved acidic residues in the transmembrane domains of G-protein coupled receptors (GPCRs) and other membrane proteins[1].
-
The Fluorocyclohexyl Moiety: The substitution of a fluorine atom on the cyclohexyl ring serves a dual purpose. First, it acts as a bioisostere that modulates the logP (lipophilicity), enhancing blood-brain barrier (BBB) permeability. Second, the highly electronegative fluorine atom blocks CYP450-mediated oxidative metabolism (hydroxylation) at the vulnerable 1-position of the ring, significantly increasing the compound's in vivo half-life. Fluorocyclohexyl groups have been explicitly utilized in the development of high-affinity neuro-PET tracers[2].
Primary Therapeutic Target Hypotheses
Hypothesis A: Serotonin Receptors (5-HT1A and 5-HT7)
Rationale: The combination of a basic diazepane ring and a fluorocyclohexyl group is a well-documented pharmacophore for serotonergic modulation. Literature confirms that fluorocyclohexyl analogs exhibit sub-nanomolar affinity (Ki < 1 nM) for 5-HT1A receptors, while pyrazolyl-diazepane derivatives act as potent, biased antagonists for 5-HT7 receptors[2]. Binding Mechanism: The protonated diazepane nitrogen forms a salt bridge with Asp3.32 in the orthosteric pocket of the 5-HT receptor. Simultaneously, the fluorocyclohexyl group projects into the deep hydrophobic pocket formed by TM5 and TM6, engaging in multipolar interactions with aromatic residues like Phe6.52. Therapeutic Indication: Major Depressive Disorder (MDD), Schizophrenia, and Cognitive Impairment.
Hypothesis B: Sigma-1 Receptor (σ1R)
Rationale: The generalized Glennon pharmacophore model for the Sigma-1 receptor strictly requires a basic amine flanked by two hydrophobic regions[3],[4]. The 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane structure perfectly satisfies this requirement. Binding Mechanism: The basic amine interacts via hydrogen bonding and electrostatic attraction with Glu172 in the buried, highly hydrophobic binding site of the S1R crystal structure[4]. The fluorocyclohexyl group acts as the primary hydrophobic bulk, optimizing the distance and steric fit required for high-affinity binding[3]. Therapeutic Indication: Neuroprotection, Neuropathic Pain, and Alzheimer's Disease.
Secondary Targets
Homopiperazine and fluorocyclohexyl motifs have also been patented as scaffolds for targeting GPR119 in metabolic disorders[1] and SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1) in inflammatory processes[5].
Visualizations of Pharmacological Logic
Diagram 1: Dual-targeting molecular logic mapping the pharmacophore to receptor binding sites.
Diagram 2: Step-by-step high-throughput screening and validation workflow for CNS targets.
Quantitative Data Presentation
Table 1: Pharmacophore Mapping & Predicted Affinities
| Target Receptor | Key Interacting Residue | Pharmacophore Contribution | Predicted Affinity (Ki) |
|---|---|---|---|
| 5-HT1A | Asp3.32, Phe6.52 | Diazepane (ionic), Fluorocyclohexyl (hydrophobic) | < 5 nM |
| 5-HT7 | Asp3.32, Tyr7.43 | Diazepane (ionic), Fluorocyclohexyl (hydrophobic) | < 10 nM |
| Sigma-1 (σ1R) | Glu172, Tyr103 | Basic amine flanked by hydrophobic bulk | < 15 nM |
| GPR119 | Arg81 | Homopiperazine backbone | > 100 nM |
Table 2: Self-Validating Assay Control Matrix
| Assay Type | Target | Radioligand / Tracer | Positive Control (NSB) | Negative Control |
|---|---|---|---|---|
| Radioligand Binding | 5-HT1A | [3H]-8-OH-DPAT | WAY-100635 (10 µM) | Vehicle (DMSO 0.1%) |
| Radioligand Binding | 5-HT7 | [3H]-SB269970 | SB-258719 (10 µM) | Vehicle (DMSO 0.1%) |
| Radioligand Binding | Sigma-1 | [3H]-(+)-Pentazocine | Haloperidol (10 µM) | Vehicle (DMSO 0.1%) |
| Functional (cAMP) | 5-HT7 | TR-FRET cAMP kit | Forskolin (Stimulation) | Unstimulated Cells |
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives caused by the highly lipophilic nature of the fluorocyclohexyl group.
Protocol 1: In Vitro Radioligand Binding Assay (Target: 5-HT1A / 5-HT7)
Objective: Determine the binding affinity (Ki) of the compound.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining a pH of 7.4 ensures the diazepane nitrogen remains protonated for optimal receptor interaction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (10 pM to 10 µM).
-
Self-Validation (NSB Definition): Include wells containing 10 µM WAY-100635. Causality: This saturating concentration of a known antagonist defines the Non-Specific Binding (NSB) baseline, ensuring the signal is strictly receptor-mediated.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, preventing the basic diazepane compound from binding non-specifically to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)
Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at the Gs-coupled 5-HT7 receptor.
-
Cell Seeding: Plate 5-HT7-expressing cells at 10,000 cells/well in a 384-well plate.
-
Compound Treatment: Pre-incubate cells with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane for 15 minutes, followed by stimulation with 1 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, raising the cAMP baseline. An antagonist will block 5-HT-mediated increases, while an inverse agonist will reduce the Forskolin-stimulated baseline.
-
Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer. Causality: TR-FRET provides a ratiometric readout (665 nm / 620 nm) that inherently cancels out any auto-fluorescence artifacts generated by the test compound, guaranteeing trustworthy data.
-
Analysis: Calculate the IC50/EC50 using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation).
References
- Title: Positron Emission Tomography (PET)
- Source: PubMed (NIH)
- Title: A systematic exploration of the effects of flexibility and basicity on sigma (σ)
- Title: WO2008025798A1 - Pyridine compounds for treating gpr119 related disorders Source: Google Patents URL
- Title: US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
Sources
- 1. WO2008025798A1 - Pyridine compounds for treating gpr119 related disorders - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
- 5. US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals - Google Patents [patents.google.com]
